molecular formula CoO B074363 Cobalt(II) oxide CAS No. 1307-96-6

Cobalt(II) oxide

Cat. No. B074363
CAS RN: 1307-96-6
M. Wt: 74.933 g/mol
InChI Key: IVMYJDGYRUAWML-UHFFFAOYSA-N
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Patent
US04389339

Procedure details

A concentrated cobalt nitrate solution is prepared by reacting 255 parts of electrolytic grade cobalt with 2,060 parts of 40 percent nitric acid. About 5 percent of the concentrated cobalt nitrate solution is reserved for later use in this example as described below. The remainder of the solution is reduced in volume by evaporation and transferred to an aluminum pan. The highly concentrated cobalt nitrate solution is heated in a furnace at 500° C. for 4 hours to form a first porous mass of cobalt oxide. The decomposition of the nitrate begins in solution and no crystals of cobalt nitrate are observed to form. This porous mass is cooled to ambient temperature and saturated with the portion of cobalt nitrate solution previously reserved. Then, the saturated mass is heated in the furnace at 500° C. for 4 hours to produce a second porous mass of cobalt oxide, consisting essentially of Co3O4 and containing 48.9 percent trivalent cobalt, Co+3. This second porous mass of cobalt oxide is cooled to ambient temperature, ground, and screened to provide a particulate cobalt oxide catalyst having a specific surface area of 0.2 m2 /g and a bulk density of 1.7 g./ml. The catalyst is in the form of irregular particles of length and mean diameter about equal and in the range 1.4 to 4.0 mm., said particles having a mean crushing strength of 4,200 grams per particle.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Co:1].[N+:2]([O-:5])([OH:4])=[O:3].[N+:6]([O-:9])([O-:8])=[O:7].[Co+2].[N+]([O-])([O-])=[O:12]>>[N+:2]([O-:5])([O-:4])=[O:3].[Co+2:1].[N+:6]([O-:9])([O-:8])=[O:7].[Co:1]=[O:12] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The remainder of the solution is reduced in volume by evaporation

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[Co]=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.